WM-1119

Description

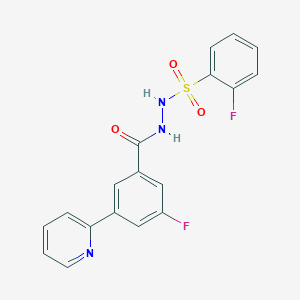

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N'-(2-fluorophenyl)sulfonyl-5-pyridin-2-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O3S/c19-14-10-12(16-6-3-4-8-21-16)9-13(11-14)18(24)22-23-27(25,26)17-7-2-1-5-15(17)20/h1-11,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXULUNLCRKWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NNC(=O)C2=CC(=CC(=C2)C3=CC=CC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701137401 | |

| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055397-28-7 | |

| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055397-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-N'-(2-fluorobenzenesulfonyl)-5-(pyridin-2-yl)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of WM-1119

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-1119 is a potent and selective small molecule inhibitor of the lysine acetyltransferase KAT6A, a key epigenetic regulator implicated in various cancers and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and preclinical efficacy. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery. This document includes quantitative data summarized in structured tables, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activity.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Among the enzymes responsible for these modifications are histone acetyltransferases (HATs), which catalyze the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This acetylation is generally associated with a more open chromatin structure and increased gene transcription.

KAT6A (also known as MOZ or MYST3) is a member of the MYST family of HATs and is a critical regulator of hematopoiesis, development, and cell cycle progression. Dysregulation of KAT6A activity, often through chromosomal translocations, is associated with various malignancies, including acute myeloid leukemia (AML) and lymphoma. As such, KAT6A has emerged as a promising therapeutic target. This compound is a first-in-class, potent, and selective inhibitor of KAT6A, developed to probe the function of this enzyme and as a potential therapeutic agent.

Molecular Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of KAT6A.

Direct Inhibition of KAT6A Acetyltransferase Activity

This compound is a reversible and competitive inhibitor of acetyl coenzyme A (acetyl-CoA), the cofactor for the acetyltransferase reaction catalyzed by KAT6A.[1] By binding to the acetyl-CoA binding pocket of KAT6A, this compound prevents the transfer of acetyl groups to histone substrates.

Specificity and Potency

This compound demonstrates high potency and selectivity for KAT6A over other histone acetyltransferases. Quantitative data on its inhibitory activity are summarized in Table 1. The high selectivity of this compound for KAT6A minimizes off-target effects, making it a valuable tool for studying KAT6A-specific functions.

| Parameter | KAT6A | KAT5 | KAT7 | Reference |

| IC50 | 0.25 µM | - | - | [2] |

| Kd | 2 nM | 2.2 µM | 0.5 µM | [2] |

| Selectivity | - | 1,100-fold vs. KAT6A | 250-fold vs. KAT6A | [2] |

Table 1: Inhibitory Potency and Selectivity of this compound. This table summarizes the key quantitative parameters defining the interaction of this compound with its primary target, KAT6A, and its selectivity over other related lysine acetyltransferases.

Impact on Histone Acetylation

The inhibition of KAT6A by this compound leads to a reduction in the acetylation of specific lysine residues on histone H3. Treatment with this compound has been shown to decrease the levels of H3K9ac, H3K14ac, and H3K27ac.[3][4] This reduction in histone acetylation alters chromatin structure and modulates the expression of KAT6A target genes.

Cellular Effects of this compound

The inhibition of KAT6A by this compound triggers a cascade of cellular events, ultimately leading to cell cycle arrest, senescence, and inhibition of proliferation in cancer cells.

Cell Cycle Arrest

Treatment of cells with this compound leads to a G1 cell cycle arrest.[2] This is accompanied by the upregulation of cyclin-dependent kinase inhibitors, including p16INK4a and p19ARF, which are encoded by the Cdkn2a and Cdkn2b genes.[2] Concurrently, this compound treatment results in the downregulation of genes essential for cell cycle progression, such as Cdc6, E2f2, Ezh2, and Melk.[4]

Induction of Senescence

A key cellular outcome of this compound treatment is the induction of cellular senescence, a state of irreversible growth arrest.[1][2] This senescence phenotype is dependent on the p16INK4A/p19ARF tumor suppressor pathway.[2] The induction of senescence by this compound represents a potent anti-tumorigenic mechanism.

References

- 1. telomer.com.tr [telomer.com.tr]

- 2. Histone acetylation alteration by KAT6A inhibitor this compound suppresses IgE-mediated mast cell activation and allergic inflammation via reduction in AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. reactionbiology.com [reactionbiology.com]

The Discovery and Development of WM-1119: A Potent and Selective KAT6A Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysine acetyltransferase 6A (KAT6A), also known as MOZ (monocytic leukemia zinc finger protein), is a critical epigenetic regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and lymphoma. Its role in controlling gene expression programs that promote cell proliferation and suppress senescence has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of WM-1119, a first-in-class, potent, and selective small-molecule inhibitor of KAT6A. We will detail the experimental methodologies employed in its characterization, present key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.

Introduction to KAT6A as a Therapeutic Target

KAT6A is a member of the MYST family of histone acetyltransferases (HATs) that plays a pivotal role in chromatin modification and gene regulation.[1] It functions as a catalytic subunit of a larger complex that acetylates histone H3, leading to a more open chromatin structure and transcriptional activation of target genes. Dysregulation of KAT6A activity, often through chromosomal translocations, is a hallmark of several hematological malignancies.[1] Notably, loss of one allele of KAT6A has been shown to significantly extend the survival of mice with MYC-induced lymphoma, highlighting its potential as a therapeutic target.[1] Inhibition of KAT6A's catalytic activity offers a promising strategy to induce cancer cell senescence and arrest tumor growth.[1][2]

Discovery of this compound

This compound was identified through a medicinal chemistry optimization program building upon the initial discovery of a novel class of KAT6A inhibitors from a high-throughput screen.[3] The development of this compound represents a significant advancement, with improved potency and bioavailability compared to its predecessors like WM-8014.[1][4]

Experimental Workflow for Inhibitor Discovery

Caption: Discovery and development workflow for this compound.

Mechanism of Action

This compound is a reversible, competitive inhibitor of acetyl coenzyme A (Ac-CoA) for the KAT6A enzyme.[1] By binding to the Ac-CoA binding pocket of KAT6A, this compound prevents the transfer of acetyl groups to histone substrates, thereby inhibiting the downstream signaling pathways that are dependent on KAT6A's acetyltransferase activity.[1]

Signaling Pathway of KAT6A Inhibition

Caption: Mechanism of action of this compound leading to tumor growth arrest.

Quantitative Data

The potency and selectivity of this compound have been rigorously characterized through various biochemical and cellular assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Metric | Value | Reference |

| KAT6A | Enzymatic | IC50 | 0.25 µM | [4] |

| KAT6A | Binding | KD | 2 nM | [4] |

| KAT5 | Binding | KD | 2.2 µM | [4] |

| KAT7 | Binding | KD | 0.5 µM | [4] |

This compound is approximately 1,100-fold and 250-fold more selective for KAT6A over KAT5 and KAT7, respectively.[4]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Metric | Value | Reference |

| Eµ-Myc Lymphoma (EMRK1184) | Proliferation | IC50 | 0.25 µM | [5] |

Table 3: In Vivo Efficacy of this compound

| Model | Treatment | Outcome | Reference |

| Mouse Lymphoma Model | 50 mg/kg (4x daily) | Arrested tumor growth, reduced spleen weight | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

KAT6A Enzymatic Assay (AlphaScreen)

This assay quantifies the acetyltransferase activity of KAT6A.

-

Reagents: Recombinant KAT6A enzyme, biotinylated histone H3 peptide substrate, Acetyl-CoA, AlphaScreen Streptavidin Donor beads, and anti-acetylated lysine Acceptor beads.

-

Procedure:

-

The enzymatic reaction is performed in a 384-well plate containing KAT6A, histone H3 substrate, and varying concentrations of this compound.

-

The reaction is initiated by the addition of Acetyl-CoA and incubated at room temperature.

-

AlphaScreen beads are added, and the plate is incubated in the dark.

-

The plate is read on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibition of KAT6A.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on cancer cell viability.

-

Cell Culture: Eµ-Myc lymphoma cells (EMRK1184) are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in a 96-well plate and treated with a serial dilution of this compound.

-

After a 72-hour incubation, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

In Vivo Mouse Model of Lymphoma

This model assesses the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice are used.

-

Procedure:

-

Eµ-Myc lymphoma cells (EMRK1184) expressing luciferase are injected intravenously into the mice.

-

Tumor burden is monitored by bioluminescence imaging.

-

Mice are treated with this compound (e.g., 50 mg/kg, administered intraperitoneally four times daily) or a vehicle control.

-

Tumor growth is monitored over time. At the end of the study, mice are euthanized, and spleens are harvested and weighed to assess tumor burden.

-

Conclusion and Future Directions

This compound has emerged as a highly promising preclinical candidate for the treatment of KAT6A-dependent cancers. Its potent and selective inhibition of KAT6A leads to cell cycle arrest and senescence in cancer cells, resulting in the suppression of tumor growth in vivo. The data presented in this guide underscore the therapeutic potential of targeting epigenetic regulators in oncology. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound is warranted to support its advancement into clinical trials. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of drug discovery and cancer biology.

References

The KAT6A/B Inhibitor WM-1119: A Technical Guide to its Biological Activity and Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-1119 is a potent and selective small molecule inhibitor of the lysine acetyltransferases KAT6A (also known as MOZ) and KAT6B (MORF). As a reversible competitor of acetyl coenzyme A, this compound effectively blocks the acetylation of histone and non-histone proteins, leading to significant downstream cellular effects. This technical guide provides a comprehensive overview of the biological activity of this compound, with a specific focus on its role in modulating histone acetylation. It includes a compilation of quantitative data, detailed experimental methodologies derived from key literature, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The enzymes responsible for this process are histone acetyltransferases (HATs), which transfer an acetyl group from acetyl-CoA to lysine residues on histone tails. This modification neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is permissive for transcription.

The MYST family of HATs, which includes KAT6A and KAT6B, are frequently implicated in cancer. KAT6A, for example, is involved in recurrent chromosomal translocations in acute myeloid leukemia (AML) and plays essential roles in hematopoietic stem cells. The discovery of potent and selective inhibitors of these enzymes, such as this compound, has provided valuable tools for both basic research and therapeutic development. This compound has been shown to induce cell cycle arrest and cellular senescence in cancer cells, arresting tumor progression in preclinical models.

This guide will delve into the specifics of this compound's mechanism of action, its quantitative biochemical and cellular activities, and the experimental protocols used to characterize its effects.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative metrics for the biological activity of this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

| Target | Assay Type | Metric | Value (µM) | Reference(s) |

| KAT6A | Surface Plasmon Resonance (SPR) | Kd | 0.002 | [1][2] |

| KAT5 | Surface Plasmon Resonance (SPR) | Kd | 2.2 | [1][2] |

| KAT7 | Surface Plasmon Resonance (SPR) | Kd | 0.5 | [1][2] |

Table 2: Cellular Activity

| Cell Line | Assay Type | Metric | Value (µM) | Reference(s) |

| EMRK1184 (Lymphoma) | Growth Inhibition | IC50 | 0.25 | [1] |

| MOZ-TIF2 LSKs | Proliferation | IC50 | 0.025 | [3] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of acetyl-CoA, binding to the active site of KAT6A and KAT6B and preventing the transfer of acetyl groups to their histone substrates. This inhibition of KAT6A/B activity has been shown to impact several downstream signaling pathways.

Induction of Cellular Senescence

One of the primary effects of this compound is the induction of cellular senescence, a state of irreversible cell cycle arrest. This is achieved through the upregulation of the CDKN2A tumor suppressor locus, which encodes for p16INK4a and p19ARF. These proteins are key regulators of the cell cycle.

Suppression of Mast Cell Activation

In the context of allergic inflammation, this compound has been shown to suppress IgE-mediated mast cell activation. This is achieved by reducing histone acetylation (H3K14ac and H3K27ac), which in turn inhibits the transcription and translation of c-Fos, a key component of the AP-1 transcription factor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the direct inhibitory effect of this compound on KAT6A activity. A common method is a radiometric assay that measures the incorporation of radiolabeled acetyl groups onto a histone substrate.

-

Reagents:

-

Recombinant human KAT6A

-

Histone H3 peptide substrate

-

[3H]-Acetyl-CoA

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Stop Solution (e.g., glacial acetic acid)

-

Scintillation fluid

-

-

Procedure:

-

Prepare a reaction mixture containing KAT6A enzyme and Histone H3 substrate in assay buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding [3H]-Acetyl-CoA.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding stop solution.

-

Spot the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [3H]-Acetyl-CoA.

-

Place the filter paper in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

-

Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This assay is used to visualize and quantify the induction of cellular senescence in response to this compound treatment.

-

Reagents:

-

Cell line of interest (e.g., mouse embryonic fibroblasts, cancer cell lines)

-

This compound

-

Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline at pH 6.0)

-

PBS

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).

-

Wash the cells with PBS.

-

Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add the Staining Solution to the cells and incubate at 37°C in a non-CO2 incubator for 12-16 hours.

-

Observe the cells under a microscope for the development of a blue color, which indicates β-galactosidase activity.

-

Quantify the percentage of blue-stained (senescent) cells.

-

In Vivo Mouse Lymphoma Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised or syngeneic mice

-

Lymphoma cell line (e.g., Eµ-Myc lymphoma cells expressing luciferase)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Bioluminescence imaging system

-

Luciferin

-

-

Procedure:

-

Inject the lymphoma cells intravenously into the mice.

-

Allow the tumors to establish for a set period (e.g., 3-7 days).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., intraperitoneal injection, 50 mg/kg, four times a day).[4]

-

Monitor tumor burden regularly using bioluminescence imaging after injecting the mice with luciferin.

-

Monitor the health and weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and harvest tissues (e.g., spleen) for further analysis (e.g., weighing, flow cytometry).

-

Conclusion

This compound is a valuable chemical probe for studying the biological roles of KAT6A and KAT6B. Its potent and selective inhibition of histone acetylation has been shown to induce cell cycle arrest and senescence in cancer cells, highlighting a promising therapeutic avenue. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the effects of this compound and to explore the broader implications of targeting histone acetyltransferases in disease. As research in this area continues, this compound will undoubtedly remain a critical tool for dissecting the complexities of epigenetic regulation.

References

- 1. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KAT6A regulates stemness of aging bone marrow-derived mesenchymal stem cells through Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

The Role of WM-1119 in Inducing Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-1119 is a potent and selective small molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B. This document provides an in-depth technical overview of the role of this compound in inducing cellular senescence, a state of irreversible cell cycle arrest, as a promising anti-cancer therapeutic strategy. We will delve into its mechanism of action, the key signaling pathways it modulates, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.

Introduction

Cellular senescence is a fundamental biological process implicated in tumor suppression, development, and aging.[1][2][3] Unlike apoptosis, senescence does not lead to immediate cell death but rather a stable cell cycle arrest, often accompanied by a characteristic secretory phenotype. The induction of senescence in cancer cells represents a novel therapeutic avenue. This compound, a derivative of the KAT6A/B inhibitor WM-8014 with improved bioavailability, has emerged as a key compound in this area.[1][2] It effectively induces senescence in cancer cells without causing DNA damage, a common side effect of many conventional chemotherapies.[1][2]

Mechanism of Action of this compound

This compound functions as a reversible competitor of acetyl coenzyme A (Ac-CoA), the cofactor for histone acetyltransferases.[1][2] By binding to the Ac-CoA pocket of KAT6A and KAT6B, it inhibits their catalytic activity.[4] KAT6A is known to suppress cellular senescence by regulating the expression of genes that repress the CDKN2A locus.[1][2][5] Therefore, inhibition of KAT6A by this compound leads to the de-repression of the CDKN2A locus, which encodes two critical tumor suppressor proteins: p16INK4a and p19ARF (in mice, p14ARF in humans).

Signaling Pathways

The induction of cellular senescence by this compound is primarily mediated through the activation of the INK4A/ARF-dependent pathway, which subsequently engages the p16/Rb and p53/p21 tumor suppressor pathways.

Quantitative Data

The efficacy of this compound in inhibiting KAT6A/B and inducing senescence has been quantified through various assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (KAT6A) | 0.25 µM | Lymphoma cells | [6] |

| Kd (KAT6A) | 2 nM | Cell-free assay | [6] |

| Kd (KAT5) | 2.2 µM | Cell-free assay | [6] |

| Kd (KAT7) | 0.5 µM | Cell-free assay | [6] |

| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Cell Line | Reference |

| DMSO (Control) | 45% | 35% | 20% | MEFs | [7] |

| This compound (1 µM) | 70% | 15% | 15% | MEFs | [7] |

| This compound (2.5 µM) | 85% | 5% | 10% | MEFs | [7] |

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted for cultured cells treated with this compound.

References

- 1. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Frontiers | The Paradoxical Role of Cellular Senescence in Cancer [frontiersin.org]

- 4. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

understanding the selectivity profile of WM-1119 for KAT6 family

A Comprehensive Technical Guide to the Selectivity Profile of WM-1119 for the KAT6 Family

Introduction

This compound is a potent and selective small molecule inhibitor of the lysine acetyltransferase (KAT) family, specifically targeting KAT6A and KAT6B.[1] These enzymes are crucial epigenetic regulators involved in various cellular processes, including cell cycle progression, transcription, and stem cell maintenance.[2] Dysregulation of KAT6A and KAT6B has been implicated in several cancers, making them attractive therapeutic targets.[2][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting its high affinity and selectivity for KAT6A over other related lysine acetyltransferases.

Table 1: Biochemical Activity of this compound Against Various Lysine Acetyltransferases

| Target | Assay Type | Potency (IC50) | Binding Affinity (Kd) | Fold Selectivity vs. KAT6A (based on Kd) |

| KAT6A | Cell-free | 6.3 nM[4] | 2 nM[4][5][6][7] | - |

| KAT5 | Cell-free | - | 2.2 µM (2200 nM)[6] | 1100-fold[4][5][6] |

| KAT7 | Cell-free | - | 0.5 µM (500 nM)[6] | 250-fold[4][5][6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Potency (IC50) | Observed Effect |

| EMRK1184 Lymphoma Cells | Proliferation Assay | 0.25 µM[5][6][7] | Inhibition of proliferation |

| Mouse Embryonic Fibroblasts (MEFs) | Phenotypic Assay | 1 µM[6] | G1 cell cycle arrest and senescence |

| ZR-75-1 (ER+ Breast Cancer) | Growth Inhibition | Not specified | Growth inhibition |

| T47D (ER+ Breast Cancer) | Western Blot | Not specified | Reduction in acetylated H3K23 |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to characterize it.

Caption: Signaling pathway of this compound leading to cell cycle arrest.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. KAT6 | Insilico Medicine [insilico.com]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WM 1119 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]

The Impact of WM-1119 on Gene Expression and Transcriptional Regulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-1119 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B, key epigenetic regulators implicated in various cancers. This document provides a comprehensive technical guide on the effects of this compound on gene expression and transcription. By competitively binding to the acetyl-coenzyme A binding site of KAT6A/B, this compound effectively modulates global histone acetylation, leading to significant alterations in the transcriptional landscape of cancer cells. This guide summarizes key findings on the downstream effects of this compound, including the induction of cell cycle arrest and senescence, and its impact on critical signaling pathways and gene regulatory networks. Detailed experimental protocols and quantitative data from seminal studies are presented to provide a thorough understanding of this compound's mechanism of action and its potential as a therapeutic agent.

Introduction

Histone acetyltransferases (HATs) are a family of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is generally permissive for transcription. The MYST family of HATs, which includes KAT6A (also known as MOZ) and KAT6B (also known as MORF), are frequently dysregulated in various malignancies, including acute myeloid leukemia (AML) and lymphoma, making them attractive targets for therapeutic intervention.

This compound is a first-in-class, selective inhibitor of KAT6A and KAT6B.[1][2] It has been shown to induce cell cycle exit and cellular senescence in cancer cells without causing DNA damage.[1] This activity is particularly pronounced in cancers harboring rearrangements of the KAT6A gene.[3] This technical guide delves into the molecular mechanisms underlying the anti-tumor effects of this compound, with a specific focus on its influence on gene expression and transcriptional programs.

Mechanism of Action: Inhibition of Histone Acetylation

This compound acts as a reversible competitor of acetyl-coenzyme A, thereby inhibiting the catalytic activity of KAT6A and KAT6B.[1] This leads to a reduction in the acetylation of histone H3 at specific lysine residues, a hallmark of KAT6A/B activity. The direct consequence of this inhibition is a global alteration of the histone acetylation landscape, which in turn modifies chromatin accessibility and the binding of transcription factors and other regulatory proteins to DNA.

Effects on Gene Expression

Treatment of cancer cells with this compound results in widespread changes in gene expression, consistent with the role of KAT6A/B as master regulators of transcription. The most prominent and consistently observed effects are the upregulation of genes involved in cell cycle arrest and senescence, and the downregulation of genes associated with leukemogenesis and stemness.

Upregulation of Cell Cycle Inhibitors

A key outcome of this compound treatment is the induction of cellular senescence, a state of irreversible cell cycle arrest. This is mediated, in large part, by the upregulation of the cyclin-dependent kinase inhibitors encoded by the CDKN2A and CDKN2B loci.

| Gene | Effect of this compound Treatment | Cell Type(s) | Reference(s) |

| Cdkn2a (p16INK4a) | Increased mRNA and protein levels | MEFs, Lymphoma Cells | [1] |

| Cdkn2a (p19ARF) | Increased mRNA and protein levels | MEFs | [1] |

| Cdkn2b (p15INK4b) | Increased mRNA levels | MEFs | [1] |

| Cdkn1a (p21) | Delayed increase in mRNA levels | MEFs | [1] |

Downregulation of Oncogenic Transcription Programs

In the context of KAT6A-rearranged acute myeloid leukemia (AML), this compound has been shown to abrogate the expression of genes critical for leukemogenesis and the maintenance of a stem-like state.[3][4] RNA-sequencing analysis of the KAT6A::NCOA2 fusion-driven AML cell line, MT2, treated with this compound revealed a significant downregulation of a stemness and leukemia-associated gene signature.[3][4]

| Gene/Gene Set | Effect of this compound Treatment (1µM, 48h in MT2 cells) | Key Genes Involved | Reference(s) |

| Leukemia and Stemness Pathways | Downregulation | Hoxa7, Sox4 | [3][4] |

| Myeloid Differentiation Program | Upregulation | Not specified | [3] |

Impact on Signaling Pathways

The transcriptional changes induced by this compound have profound effects on key cellular signaling pathways that govern cell fate decisions.

The p16INK4A/p19ARF Senescence Pathway

This compound-induced senescence is dependent on the p16INK4A/p19ARF tumor suppressor pathway.[1] By inhibiting KAT6A, this compound relieves the suppression of the CDKN2A locus, leading to the accumulation of p16INK4A and p19ARF proteins. These proteins, in turn, activate the Rb and p53 tumor suppressor pathways, respectively, to enforce cell cycle arrest.

Abrogation of KAT6A Fusion Protein Binding

In KAT6A-rearranged AML, the oncogenic driver is a fusion protein, such as KAT6A::NCOA2. ChIP-sequencing experiments have demonstrated that this compound treatment leads to the displacement of this fusion protein from the chromatin at key target genes implicated in leukemogenesis, such as Hoxa7 and Sox4.[5] This provides a direct mechanistic link between KAT6A inhibition and the observed changes in gene expression.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on gene expression and transcription.

Cell Viability and Proliferation Assays

To assess the impact of this compound on cancer cell growth, standard cell viability assays are employed.

-

Cell Lines: Eµ-Myc lymphoma cell line EMRK1184, KAT6A-rearranged AML cell line MT2.

-

Reagents: this compound (various concentrations, e.g., 0.1 µM to 10 µM), DMSO (vehicle control), cell culture medium, MTT or similar viability reagent.

-

Protocol Outline:

-

Seed cells in 96-well plates at a predetermined density.

-

Treat cells with a serial dilution of this compound or DMSO.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Calculate IC50 values.

-

RNA-Sequencing (RNA-Seq)

To obtain a global view of the transcriptional changes induced by this compound, RNA-seq is the method of choice.

-

Cell Lines and Treatment: As described for viability assays. Cells are treated with this compound (e.g., 1 µM) or DMSO for various time points (e.g., 12, 24, 48 hours).

-

Protocol Outline:

-

Harvest cells and extract total RNA using a suitable kit.

-

Assess RNA quality and quantity.

-

Perform library preparation, including rRNA depletion, fragmentation, reverse transcription, and adapter ligation.

-

Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align reads to the reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between this compound and DMSO-treated samples.

-

Conduct pathway and gene set enrichment analysis to identify affected biological processes.

-

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genomic regions where KAT6A or its fusion proteins bind, and to assess how this binding is affected by this compound.

-

Cell Lines and Treatment: As described above. Cells are treated with this compound (e.g., 2 µM) or DMSO for a specified duration (e.g., 72 hours).

-

Protocol Outline:

-

Crosslink proteins to DNA using formaldehyde.

-

Lyse cells and sonicate chromatin to generate DNA fragments.

-

Immunoprecipitate the protein of interest (e.g., KAT6A::NCOA2) using a specific antibody.

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Prepare sequencing libraries from the purified DNA.

-

Sequence the libraries.

-

Data Analysis:

-

Align reads to the reference genome.

-

Perform peak calling to identify regions of protein binding.

-

Compare peak intensities between this compound and DMSO-treated samples to identify differential binding sites.

-

Annotate peaks to nearby genes.

-

-

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by KAT6A/B dysregulation. Its ability to selectively inhibit these histone acetyltransferases leads to a profound reprogramming of the cancer cell transcriptome. By upregulating tumor-suppressive pathways, such as the p16INK4A/p19ARF senescence pathway, and downregulating oncogenic gene expression programs, this compound effectively halts cancer cell proliferation. The detailed understanding of its effects on gene expression and transcription, as outlined in this guide, provides a strong rationale for its continued investigation in preclinical and clinical settings. Further exploration of the complex interplay between KAT6A/B inhibition and other cellular signaling pathways will undoubtedly uncover additional therapeutic opportunities.

References

- 1. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The small inhibitor this compound effectively targets KAT6A-rearranged AML, but not KMT2A-rearranged AML, despite shared KAT6 genetic dependency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The KAT6A/B Inhibitor WM-1119: A Preclinical Assessment in Cancer Cell Lines

A Technical Guide for Researchers and Drug Development Professionals

Introduction

WM-1119 is a potent and selective small molecule inhibitor of the lysine acetyltransferases (KATs) KAT6A (also known as MOZ or MYST3) and KAT6B (also known as MORF or QKF). These enzymes are critical regulators of chromatin structure and gene expression, and their aberrant activity has been implicated in the pathogenesis of various cancers, including hematological malignancies and solid tumors.[1][2] Preliminary studies have demonstrated that this compound exerts its anti-cancer effects primarily through the induction of cellular senescence, a state of irreversible cell cycle arrest, without causing DNA damage.[2][3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound in cancer cell lines, with a focus on its mechanism of action, effects on cellular signaling pathways, and detailed experimental protocols for its evaluation.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified across various cancer cell lines, primarily demonstrating its efficacy in inducing cell cycle arrest and inhibiting proliferation. The following tables summarize the key quantitative data from preclinical studies.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| EMRK1184 | Lymphoma | IC50 (Growth Inhibition) | 0.25 µM | [5] |

| Mouse Embryonic Fibroblasts (MEFs) | N/A (for senescence studies) | IC50 (Proliferation) | 2.4 µM (for the related compound WM-8014) | [6] |

| Target | Parameter | Value | Selectivity vs. Other KATs | Reference |

| KAT6A | Kd | 2 nM | >1100-fold vs. KAT5, >250-fold vs. KAT7 | [5] |

| KAT6A | IC50 (enzymatic assay) | 37 nM | [7] |

Signaling Pathways Modulated by this compound

This compound has been shown to impact key signaling pathways involved in cell cycle regulation and oncogenesis. The two primary pathways identified are the INK4A/ARF tumor suppressor pathway and the PI3K/AKT signaling cascade.

The INK4A/ARF Pathway and Induction of Senescence

The induction of cellular senescence by this compound is a critical component of its anti-tumor activity and is dependent on the INK4A/ARF (also known as CDKN2A) tumor suppressor locus.[2] This locus encodes two key tumor suppressor proteins: p16INK4a and p19ARF (p14ARF in humans). Inhibition of KAT6A/B by this compound leads to the upregulation of the INK4A/ARF locus, resulting in cell cycle arrest.

References

- 1. New KAT6 inhibitors induce senescence and arrest cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. eubopen.org [eubopen.org]

An In-Depth Technical Guide to WM-1119: Chemical Properties, Structure, and Mechanism of Action

Introduction

WM-1119 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of the lysine acetyltransferases KAT6A (also known as MOZ or MYST3) and KAT6B.[1][2][3] Developed through extensive medicinal chemistry efforts, it serves as a crucial chemical probe for studying the biological functions of these epigenetic regulators.[3][4] this compound has demonstrated significant therapeutic potential in preclinical models of cancer, particularly in lymphoma and acute myeloid leukemia (AML), by inducing a state of permanent cell cycle arrest known as cellular senescence.[2][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the benzohydrazide class.[7] Its key identifying and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 3-fluoro-5-(2-pyridinyl)-benzoic acid, 2-[(2-fluorophenyl)sulfonyl]hydrazide[1] |

| Other Names | WM 1119, WM1119[8] |

| CAS Number | 2055397-28-7[1][7][8] |

| Molecular Formula | C₁₈H₁₃F₂N₃O₃S[1][5][8] |

| Molecular Weight | 389.38 g/mol [8][9][10] |

| Appearance | White to Off-White Solid[11] |

| Purity | ≥98% (HPLC)[7][10] |

| Property | Value |

| Solubility | DMSO: 38.9 - 69 mg/mL (approx. 100 - 177 mM)[8][10] |

| Water: Insoluble[8] | |

| Ethanol: Insoluble[8] | |

| Storage | Store as a solid at -20°C for ≥ 2 years.[7][8] In DMSO, store at -20°C and use within one month.[8] |

Molecular Structure

The chemical structure of this compound is defined by its specific arrangement of atoms, which can be represented using standard chemical notation.

-

SMILES: FC1=CC(C2=CC=CC=N2)=CC(C(NNS(=O)(C3=C(C=CC=C3)F)=O)=O)=C1[10]

Mechanism of Action

This compound functions as a reversible and competitive inhibitor with respect to acetyl coenzyme A (acetyl-CoA), the cofactor used by histone acetyltransferases (HATs).[2][3][12] By binding to the acetyl-CoA binding pocket of KAT6A and KAT6B, this compound prevents the transfer of acetyl groups to histone substrates, primarily histone H3.[2][10] This inhibition of histone acetylation at specific gene promoters alters gene expression, leading to its downstream cellular effects.

Signaling Pathways and Cellular Effects

The primary cellular outcome of KAT6A/B inhibition by this compound is the induction of cellular senescence, an irreversible state of cell cycle arrest. This process is critical for its anti-tumor activity.

This compound-Induced Senescence Pathway

The mechanism involves the upregulation of key cell cycle inhibitors. Inhibition of KAT6A by this compound leads to increased expression of the CDKN2A locus, which encodes the tumor suppressor proteins p16INK4a and p19ARF.[2][9][13] These proteins, in turn, enforce a G1 cell cycle arrest, preventing cancer cell proliferation.[9][14]

Role in Allergic Inflammation

Recent studies have also implicated KAT6A in allergic responses. This compound was found to suppress IgE-mediated mast cell activation.[15] This occurs through the reduction of histone acetylation (H3K14ac and H3K27ac), which subsequently diminishes the activity of the transcription factor AP-1 by inhibiting c-Fos expression.[15] This mechanism highlights a broader role for KAT6A beyond oncology.

Biological Activity and Potency

This compound is distinguished by its high potency for KAT6A and its selectivity over other histone acetyltransferases, particularly those within the same MYST family.

| Target | Assay Type | Value |

| KAT6A | Binding Affinity (Kd) | 2 nM[10][13][14] |

| KAT6A | Cell-free IC₅₀ | 6.3 nM[1][7] |

| KAT6A | Lymphoma Cell IC₅₀ (EMRK1184) | 0.25 µM[9][14] |

| KAT5 (Tip60) | Binding Affinity (Kd) | 2.2 µM[14] |

| KAT7 (HBO1) | Binding Affinity (Kd) | 0.5 µM[14] |

As shown in the table, this compound is over 250-fold more selective for KAT6A than for KAT7 and over 1,100-fold more selective than for KAT5, making it a highly specific tool for interrogating KAT6A function.[9][13][14]

Key Experimental Methodologies

The characterization of this compound has involved a range of in vitro and in vivo assays. While detailed, step-by-step laboratory protocols are proprietary, the general methodologies are described in published literature.

General Experimental Workflow

The development and validation of this compound followed a logical progression from initial biochemical assays to cell-based models and finally to in vivo animal studies to confirm its therapeutic efficacy.

-

In Vitro HAT Activity Assay: The inhibitory activity of this compound was quantified using cell-free enzymatic assays (e.g., AlphaScreen) with recombinant KAT6A protein, histone H3 peptide as a substrate, and acetyl-CoA. The IC₅₀ value is determined by measuring the reduction in histone acetylation across a range of inhibitor concentrations.[4]

-

Cell Proliferation and Senescence Assays: The effect of this compound on cancer cells is typically measured using lymphoma cell lines like EMRK1184.[9][13] Cells are treated with varying concentrations of the compound, and proliferation is assessed over time. To confirm senescence, treated cells are stained for senescence-associated β-galactosidase (SA-β-gal) activity and analyzed for cell cycle distribution via flow cytometry to detect G1 arrest.[9][14]

-

In Vivo Efficacy Studies: To evaluate anti-tumor effects in a living organism, mouse models of lymphoma are often used. These models can involve transplanting murine lymphoma cells into syngeneic recipient mice. After tumors are established, mice are treated with this compound (e.g., 50 mg/kg, administered multiple times daily) or a vehicle control.[4][14] Tumor progression is monitored, and upon completion of the study, tumor burden and spleen weights are measured to determine efficacy.[10][14]

-

In Vivo Formulation Preparation: A sample protocol for preparing an injectable solution involves dissolving a DMSO stock of this compound in a vehicle containing PEG300, Tween80, and water for administration.[9]

Conclusion

This compound is a seminal chemical probe that has been instrumental in elucidating the role of KAT6A and KAT6B in cancer and other diseases. Its high potency, selectivity, and demonstrated in vivo efficacy have established KAT6A/B as a viable therapeutic target. The detailed understanding of its chemical properties and biological mechanism, as outlined in this guide, provides a solid foundation for researchers and drug developers working to translate these findings into novel epigenetic therapies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. eubopen.org [eubopen.org]

- 5. axonmedchem.com [axonmedchem.com]

- 6. The small inhibitor this compound effectively targets KAT6A-rearranged AML, but not KMT2A-rearranged AML, despite shared KAT6 genetic dependency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tribioscience.com [tribioscience.com]

- 8. adooq.com [adooq.com]

- 9. selleckchem.com [selleckchem.com]

- 10. WM 1119 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]

- 11. WM 1119 | CymitQuimica [cymitquimica.com]

- 12. rcsb.org [rcsb.org]

- 13. This compound | KAT6A inhibitor | Probechem Biochemicals [probechem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Histone acetylation alteration by KAT6A inhibitor this compound suppresses IgE-mediated mast cell activation and allergic inflammation via reduction in AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Impact of the KAT6A Inhibitor WM-1119 on Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Abstract

WM-1119 is a potent and highly selective small-molecule inhibitor of the lysine acetyltransferase KAT6A, a key epigenetic regulator implicated in various malignancies. This document provides a detailed technical overview of the mechanism by which this compound impacts cell cycle progression. Through competitive inhibition of acetyl coenzyme A binding to KAT6A, this compound induces a robust cell cycle arrest at the G1 phase. This effect is mediated by the upregulation of the INK4A/ARF tumor suppressor locus, leading to cellular senescence. This guide summarizes the quantitative effects of this compound on cell cycle distribution, details the experimental protocols used for its characterization, and visualizes the underlying molecular pathways.

Core Mechanism of Action

This compound is a first-in-class chemical probe that selectively targets the MYST family histone acetyltransferase KAT6A. It functions as a reversible, acetyl-CoA competitive inhibitor, effectively blocking the catalytic activity of KAT6A and its paralog, KAT6B. KAT6A plays a crucial role in chromatin organization and function; its dysregulation is associated with oncogenesis, particularly in hematological malignancies like acute myeloid leukemia (AML) and lymphoma. This compound exhibits high potency, with an IC50 of 0.25 µM for KAT6A in lymphoma cells, and demonstrates significant selectivity, being 1,100-fold more active against KAT6A than KAT5 and 250-fold more active than KAT7.

Impact on Cell Cycle Progression: G1 Arrest and Senescence

Treatment of cancer cells and normal fibroblasts with this compound leads to a significant alteration in cell cycle dynamics, characterized by a pronounced arrest in the G1 phase. This G1 arrest prevents cells from transitioning into the S phase, thereby abrogating cellular proliferation.

The primary mechanism driving this G1 arrest is the induction of cellular senescence. Key findings indicate that this process is dependent on the activation of the CDKN2A (INK4A/ARF) locus, which encodes the tumor suppressor proteins p16INK4a and p19ARF. Treatment with this compound results in elevated mRNA levels of Cdkn2a and Cdkn2b, and a subsequent increase in p16INK4a and p19ARF protein levels. This response occurs without inducing DNA damage, a common trigger for senescence.

Quantitative Analysis of Cell Cycle Distribution

Flow cytometry analysis of Mouse Embryonic Fibroblasts (MEFs) engineered with the Fluorescent Ubiquitination-based Cell Cycle Indicator (Fucci) system provides a quantitative measure of this compound's effect. The data clearly shows a dose-dependent increase in the proportion of cells residing in the G1 phase of the cell cycle.

| Treatment Group | Concentration (µM) | Early G1 (%) | Mid-Late G1 (%) | Early S (%) | Mid-S, G2, M (%) |

| DMSO (Control) | - | 19.3 | 30.7 | 10.3 | 39.7 |

| WM-2474 (Inactive) | 10 | 20.1 | 31.5 | 9.8 | 38.6 |

| This compound | 1 | 22.5 | 45.1 | 7.9 | 24.5 |

| This compound | 2.5 | 24.8 | 50.2 | 6.1 | 18.9 |

Data summarized from flow cytometry analysis of Fucci MEFs. A higher proportion of this compound-treated cells is observed in mid–late G1.

Molecular Signaling Pathway

The G1 arrest induced by this compound is a direct consequence of inhibiting KAT6A's acetyltransferase activity, which sets off a specific signaling cascade. The diagram below illustrates this pathway, culminating in the blockage of the G1-S transition.

Caption: this compound signaling pathway leading to G1 cell cycle arrest.

Experimental Protocols & Workflows

Reproducible and rigorous experimental design is critical to evaluating the impact of compounds like this compound. Below are detailed methodologies for key assays.

Cell Culture and Drug Treatment

-

Cell Lines: Mouse Embryonic Fibroblasts (MEFs) or human lymphoma cell lines (e.g., EMRK1184) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For specific experiments with MEFs, cells may be grown in low oxygen conditions (3% O2).

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Final concentrations (e.g., 1 µM, 2.5 µM, 10 µM) are prepared by diluting the stock in fresh culture medium.

-

Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound, DMSO (vehicle control), or an inactive control compound (e.g., WM-2474). Cells are treated for a specified duration (e.g., 8 days for senescence assays).

Cell Cycle Analysis via Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.

-

Cell Harvest: Adherent cells are washed with PBS and detached using Trypsin-EDTA. Suspension cells are collected by centrifugation.

-

Fixation: Cells are washed with cold PBS and fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C for at least one week.

-

Staining: Fixed cells are centrifuged to remove ethanol, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Samples are analyzed on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured for at least 10,000 cells per sample.

-

Data Analysis: The resulting data is analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™). The software deconvolutes the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical experiment to assess the effect of this compound on the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Directions

This compound effectively induces cell cycle arrest at the G1 phase by inhibiting KAT6A and activating the INK4A/ARF senescence pathway. The quantitative data and molecular studies robustly support this mechanism. The ability of this compound to halt the proliferation of cancer cells, particularly in lymphoma and KAT6A-rearranged AML, underscores its potential as a therapeutic agent. Future research should focus on translating these preclinical findings into clinical settings, exploring combination therapies, and identifying predictive biomarkers for patient response. The detailed protocols and pathways described herein provide a foundational guide for professionals engaged in the continued development and evaluation of KAT6 inhibitors.

Unveiling the Off-Target Landscape of WM-1119: A Technical Guide Beyond KAT6A

For Immediate Release

This technical guide provides an in-depth exploration of the molecular targets of WM-1119, a potent and selective chemical probe for lysine acetyltransferases (KATs) 6A and 6B. While primarily recognized for its high affinity for KAT6A, a comprehensive understanding of its broader interaction profile is critical for its precise application in research and drug development. This document summarizes the known targets of this compound, details the experimental protocols used for their identification, and illustrates the key signaling pathways modulated by this inhibitor.

Quantitative Analysis of this compound Target Affinity and Potency

This compound is a highly potent and selective inhibitor of KAT6A and its close homolog KAT6B.[1][2][3] Its selectivity has been rigorously evaluated against other histone acetyltransferases (HATs), demonstrating a clear preference for the KAT6 subfamily. The following table summarizes the in vitro potency and binding affinities of this compound against its primary and secondary targets.

| Target | Assay Type | Metric | Value | Selectivity vs. KAT6A (Kd) |

| KAT6A | Surface Plasmon Resonance (SPR) | Kd | 2 nM | - |

| HAT Activity Assay (AlphaScreen) | IC50 | 37 nM | - | |

| Lymphoma Cell Growth Inhibition | IC50 | 0.25 µM | - | |

| KAT6B | Not specified | Assumed dual inhibitor with KAT6A | - | - |

| KAT5 | Surface Plasmon Resonance (SPR) | Kd | 2.2 µM | 1100-fold |

| KAT7 | Surface Plasmon Resonance (SPR) | Kd | 0.5 µM | 250-fold |

Data compiled from multiple sources.[4][5][6][7]

In addition to its selectivity against other HATs, this compound has been profiled against a broad panel of 166 kinases, G-protein coupled receptors (GPCRs), histone deacetylases (HDACs), and phosphatases at a concentration of 10 µM, where no significant off-target activity was observed.[4]

Experimental Methodologies

The characterization of this compound's target profile involved a series of robust biochemical and cellular assays. The following are detailed descriptions of the key experimental protocols employed.

Histone Acetyltransferase (HAT) Activity Assay (AlphaScreen)

This assay quantifies the enzymatic activity of HATs by detecting the acetylation of a histone substrate.

-

Reaction Setup: The HAT enzyme (e.g., KAT6A), a biotinylated histone H3 peptide substrate, and acetyl-coenzyme A (Ac-CoA) are combined in an assay buffer.

-

Inhibitor Addition: this compound or a vehicle control is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated to allow for enzymatic acetylation of the histone substrate.

-

Detection: AlphaLISA acceptor beads conjugated to an anti-acetylated lysine antibody and streptavidin-coated donor beads are added. In the presence of acetylated substrate, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.

-

Data Analysis: The signal intensity is measured, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity between a ligand (this compound) and an immobilized protein (e.g., KAT6A).

-

Immobilization: The target protein (e.g., KAT6A, KAT5, KAT7) is immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip surface.

-

Binding Measurement: The binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response unit (RU).

-

Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.

Cellular Target Engagement and Phenotypic Assays

These assays assess the effects of this compound in a cellular context to confirm target engagement and elucidate its biological consequences.

-

Cell Cycle Analysis in Fucci MEFs: Mouse Embryonic Fibroblasts (MEFs) expressing the Fluorescent Ubiquitination-based Cell Cycle Indicator (Fucci) are treated with this compound. The Fucci system uses fluorescent proteins to label cells in different phases of the cell cycle (G1, S, G2/M), allowing for the quantification of cell cycle arrest by flow cytometry or fluorescence microscopy.[4]

-

Lymphoma Cell Growth Inhibition: The effect of this compound on the proliferation of cancer cell lines, such as EMRK1184 lymphoma cells, is determined by treating the cells with a range of inhibitor concentrations.[4][5] Cell viability is assessed using methods like MTT or CellTiter-Glo assays to determine the IC50 value.

Visualizing the Impact of this compound

The following diagrams illustrate the experimental workflow for target identification and the signaling pathway modulated by this compound.

References

- 1. research.monash.edu [research.monash.edu]

- 2. Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A, as Potent Senescence-Inducing Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | KAT6A inhibitor | Probechem Biochemicals [probechem.com]

- 4. eubopen.org [eubopen.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for WM-1119 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

WM-1119 is a highly potent and selective small molecule inhibitor of the lysine acetyltransferases KAT6A (also known as MOZ or MYST3) and KAT6B.[1][2] As a reversible, acetyl-CoA competitive inhibitor, this compound effectively blocks the histone acetylation function of these enzymes, leading to significant downstream cellular effects.[2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, cell cycle progression, and induction of cellular senescence.

Mechanism of Action

This compound targets the acetyl-CoA binding pocket of KAT6A and KAT6B, preventing the transfer of acetyl groups to histone substrates.[2] Inhibition of KAT6A/B-mediated histone acetylation, particularly on H3K9 and H3K23, leads to alterations in gene expression.[3][4] A key consequence of this compound treatment is the upregulation of the CDKN2A locus, which encodes the tumor suppressor proteins p16INK4a and p19ARF.[5] This leads to a G1 cell cycle arrest and the induction of a senescence phenotype in treated cells.[3][5]

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.25 µM | Eµ-Myc Lymphoma (EMRK1184) | [2] |

| ~1 µM (effective concentration for cell cycle arrest) | Mouse Embryonic Fibroblasts (MEFs) | [2] | |

| Binding Affinity (Kd) | 2 nM | KAT6A | [2][6] |

| 0.5 µM | KAT7 | [2] | |

| 2.2 µM | KAT5 | [2] | |

| Recommended Cellular Concentration | 1 - 10 µM | General | [7][8] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound (389.38 g/mol ), calculate the required mass to prepare a 10 mM stock solution in DMSO.

-

Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range is 0.01 µM to 10 µM. Include a DMSO vehicle control.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, protected from light.[9]

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM) or DMSO vehicle control for a specified time (e.g., 24, 48, or 72 hours).[8]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet once with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at 4°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. Cells in the G1 phase will have 2N DNA content, while cells in G2/M will have 4N DNA content.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM)

-

6-well cell culture plates or chamber slides

-

Fixation solution (e.g., 1% formaldehyde in PBS)

-

SA-β-Gal staining solution (containing X-gal at pH 6.0)

-

Microscope

Protocol:

-

Seed cells in 6-well plates or chamber slides.

-

Treat cells with this compound (e.g., 1-10 µM) or DMSO for an extended period, typically 5-8 days, to induce senescence.[8]

-

Wash the cells twice with PBS.

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.[10]

-

Wash the cells three times with PBS.

-

Add the SA-β-Gal staining solution to the cells and incubate at 37°C overnight in a non-CO2 incubator.[11]

-

The following day, observe the cells under a microscope for the development of a blue color, which indicates SA-β-Gal activity.

-

Quantify the percentage of blue, senescent cells by counting at least 200 cells in different fields.

Western Blot Analysis for p16INK4a

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM)

-

6-well or 10 cm cell culture dishes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against p16INK4a

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and treat with this compound or DMSO as described for other assays. Treatment times may vary (e.g., 48-96 hours).

-

Lyse the cells using RIPA buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p16INK4a overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Mandatory Visualization

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for this compound cell-based assays.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. eubopen.org [eubopen.org]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. telomer.com.tr [telomer.com.tr]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for WM-1119 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of WM-1119 in preclinical in vivo research, particularly in the context of lymphoma models.

Introduction

This compound is a potent and selective inhibitor of the lysine acetyltransferase KAT6A.[1][2] By inhibiting KAT6A, this compound induces cell cycle arrest and cellular senescence, making it a promising candidate for cancer therapy.[2] Preclinical studies have demonstrated its efficacy in arresting tumor growth in mouse models of lymphoma.[2]

Mechanism of Action

This compound acts as a competitive inhibitor of acetyl coenzyme A (acetyl-CoA) for the KAT6A enzyme.[2] Inhibition of KAT6A's acetyltransferase activity leads to an upregulation of the Cdkn2a and Cdkn2b tumor suppressor genes. This, in turn, increases the protein levels of p16INK4a and p19ARF.[1] These proteins are critical regulators of the cell cycle, and their upregulation leads to a G1 cell cycle arrest and the induction of a senescent phenotype in cancer cells.[1][3]

Signaling Pathway

The signaling pathway initiated by this compound leading to cell cycle arrest is depicted below.

References

Application Notes and Protocols: Preparation of WM-1119 Stock Solution for Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

WM-1119 is a highly potent and selective small molecule inhibitor of the lysine acetyltransferase KAT6A (also known as MOZ), with a reported IC50 of 0.25 μM in lymphoma cells[1][2][3][4]. It is a valuable chemical probe for studying the biological functions of KAT6A and for potential therapeutic development in oncology[4]. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in various biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical characteristics. This compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but insoluble in water and ethanol[1][5].

Table 1: Physicochemical and Solubility Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₃F₂N₃O₃S | [1][2][5] |

| Molecular Weight | 389.38 g/mol | [1][2][3][4] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥98% | [5] |

| Solubility in DMSO | ≥ 30 mg/mL | [5][6] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Ethanol | Insoluble | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions for in vitro assays.

Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-